Cas no 81-08-3 (2-Sulfobenzoic anhydride)

2-Sulfobenzoic anhydride 化学的及び物理的性質
名前と識別子
-
- 3H-Benzo[c][1,2]oxathiol-3-one 1,1-dioxide
- 2-Sulfobenzoic anhydride
- 2-Sulphobenzoic anhydride
- 2,1-Benzoxathiol-3-one-1,1-dioxide
- 2-Sulfobenzoic Acid Anhydride
- 1,3-Dihydro-2,1lambda~6~-benzoxathiole-1,1,3-trione
- 2-Sulfobenzoic acid cyclic anhydride
- 1,1-dioxo-2,1λ6-benzoxathiol-3-one
- Sulfobenzoic anhydride
- o-Sulfobenzoic acid anhydride
- 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide
- o-Sulfobenzoic acid, cyclic anhydride
- 0SWH68IQ5W
- Benzoic acid, 2-sulfo-, cyclic anhydride
- 3H-2,1-benzoxathiol-3-one 1,1-dioxide
- NCYNKWQXFADUOZ-UHFFFAOYSA-N
- NSC11208
- 3H-2, 1,1-dioxide
- benzo[c]1,2-oxathiolene-1,1,3-trione
- 2
- 1,3-DIHYDRO-2,1LAMBDA6-BENZOXATHIOLE-1,1,3-TRIONE
- 3-Oxo-3H-2,1-benzoxathiole 1,1-dioxide
- 1,1-dioxo-2,1lambda6-benzoxathiol-3-one
- NSC-49162
- J-610045
- 1,1-dioxo-2,1$l^{6}-benzoxathiol-3-one
- NSC49162
- D73341
- EINECS 201-322-6
- 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide (9CI)
- MFCD00005879
- NSC 11208
- o-Sulfobenzoic acid cyclic anhydride
- 1,1-dioxobenzo[c]oxathiol-3-one
- DTXSID4038681
- 2-SULFOBENZOIC ACID CYCLOANHYDRIDE
- S-9350
- SCHEMBL111049
- o-Sulfobenzoic anhydride
- BCP26935
- 2-Sulfobenzoicanhydride
- 81-08-3
- CS-0066044
- 2-sulfobenzoesyreanhydrid
- FT-0613416
- 2-Sulfobenzoic acid cyclic anhydride, technical grade, 90%
- 3H-2,1lambda6-benzoxathiole-1,1,3-trione
- Benzoic acid, o-sulfo-, cyclic anhydride
- EN300-18015
- Q27037740
- Sulfobenzoicanhydride
- FS-4037
- BENZOIC ACID,2-SULFO,ANHYDRIDE
- NSC-11208
- InChI=1/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4
- C7-H4-O4-S
- UNII-0SWH68IQ5W
- AC-18348
- F0777-0781
- C7H4O4S
- AKOS000121535
- NS00038106
- Benzoic acid, o-sulfo-, cyclic anhydride (6CI, 7CI, 8CI)
- 1,3-Dihydro-2,1λ6-benzoxathiole-1,1,3-trione
- NSC 49162
-
- MDL: MFCD00005879
- インチ: 1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
- InChIKey: NCYNKWQXFADUOZ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC=CC=2)S(=O)(=O)O1
- BRN: 139893
計算された属性
- せいみつぶんしりょう: 183.98300
- どういたいしつりょう: 183.983
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.6114 (rough estimate)
- ゆうかいてん: 123.0 to 128.0 deg-C
- ふってん: 184-186 °C/18 mmHg(lit.)
- フラッシュポイント: 184-186°C/18mm
- 屈折率: 1.6290 (estimate)
- PSA: 68.82000
- LogP: 1.62650
- かんど: Moisture Sensitive
- ようかいせい: 自信がない
2-Sulfobenzoic anhydride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22;R34
- セキュリティの説明: S22-S24/25-S45-S36/37/39-S26
- 福カードFコード:21
-
危険物標識:
- TSCA:Yes
- リスク用語:R20/21/22; R34
2-Sulfobenzoic anhydride 税関データ
- 税関コード:29163900
- 税関データ:
中国税関コード:
29163900
2-Sulfobenzoic anhydride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18015-0.05g |
3H-2,1lambda6-benzoxathiole-1,1,3-trione |
81-08-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-206053-25 g |
2-Sulfobenzoic acid cyclic anhydride, |
81-08-3 | 25g |
¥647.00 | 2023-07-11 | ||
Life Chemicals | F0777-0781-2.5g |
2-Sulfobenzoic anhydride |
81-08-3 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13314-500g |
2-Sulfobenzoic anhydride, 94% |
81-08-3 | 94% | 500g |
532.00 | 2021-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13314-100g |
2-Sulfobenzoic anhydride, 94% |
81-08-3 | 94% | 100g |
140.00 | 2021-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MA204-100g |
2-Sulfobenzoic anhydride |
81-08-3 | 97.0%(T) | 100g |
¥1332.0 | 2022-06-10 | |
TRC | S689188-5g |
2-Sulfobenzoic Anhydride |
81-08-3 | 5g |
$ 58.00 | 2023-09-06 | ||
Fluorochem | 046968-1g |
2-Sulfobenzoic acid cyclic anhydride |
81-08-3 | 95% | 1g |
£10.00 | 2022-03-01 | |
Enamine | EN300-18015-1.0g |
3H-2,1lambda6-benzoxathiole-1,1,3-trione |
81-08-3 | 95.0% | 1.0g |
$26.0 | 2025-02-20 | |
Enamine | EN300-18015-2.5g |
3H-2,1lambda6-benzoxathiole-1,1,3-trione |
81-08-3 | 95.0% | 2.5g |
$48.0 | 2025-02-20 |
2-Sulfobenzoic anhydride 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
2-Sulfobenzoic anhydride Raw materials
2-Sulfobenzoic anhydride Preparation Products
2-Sulfobenzoic anhydride 関連文献
-
Hamilton Kakwere,Sébastien Perrier Polym. Chem. 2011 2 270
-
2. Reversible assembly of pH responsive branched copolymer-stabilised emulsion via electrostatic forcesAnthony L. B. Ma?on,Saif Ur Rehman,Robert V. Bell,Jonathan V. M. Weaver Chem. Commun. 2016 52 136
-
3. Rotation-vibration spectrum of hydrazoic acid in the near infra-red and in the visibleM. Carlotti,G. Di Lonardo,G. Galloni,A. Trombetti Trans. Faraday Soc. 1971 67 2852
-
Pierre Thuéry,Youssef Atoini,Jack Harrowfield Dalton Trans. 2019 48 8756
-
E. Papa,J. P. Doucet,A. Doucet-Panaye RSC Adv. 2016 6 68806
-
Sotaro Kusumoto,Youssef Atoini,Shunya Masuda,Yoshihiro Koide,Jee Young Kim,Shinya Hayami,Yang Kim,Jack Harrowfield,Pierre Thuéry CrystEngComm 2022 24 7833
-
Lee A. Fielding,Steve Edmondson,Steven P. Armes J. Mater. Chem. 2011 21 11773
-
Lei Wang,Lei Zhao,Yanjing Hu,Wenqiang Wang,Ruixin Chen,Yu Yang CrystEngComm 2013 15 2835
-
Rajdeep Mukherjee,Susanta Banerjee,Hartmut Komber,Brigitte Voit RSC Adv. 2014 4 46723
-
Fatma B. Alhanash,Nicholas A. Barnes,Stephen M. Godfrey,Paul A. Hurst,Adrian Hutchinson,Rana Z. Khan,Robin G. Pritchard Dalton Trans. 2012 41 7708
2-Sulfobenzoic anhydrideに関する追加情報
Comprehensive Guide to 2-Sulfobenzoic Anhydride (CAS No. 81-08-3): Properties, Applications, and Industry Insights
2-Sulfobenzoic anhydride (CAS No. 81-08-3), a specialized organic compound, has garnered significant attention in industrial and research applications due to its unique chemical properties. This white crystalline solid, classified as a sulfonated aromatic anhydride, serves as a versatile intermediate in synthetic chemistry. Its molecular structure combines a benzoic acid backbone with a sulfonic acid group, enabling reactions that are critical for producing dyes, pharmaceuticals, and advanced materials.
Recent trends in green chemistry and sustainable synthesis have amplified interest in 2-sulfobenzoic acid derivatives. Researchers are exploring its role in catalytic processes and biodegradable material design, aligning with global demands for eco-friendly alternatives. The compound’s compatibility with water-soluble formulations also makes it valuable in aqueous-phase reactions, a hotspot in modern organic synthesis.
From a commercial perspective, CAS 81-08-3 is frequently searched alongside terms like "high-purity sulfobenzoic anhydride suppliers" and "anhydride coupling reagent applications." Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a critical factor for pharmaceutical-grade use. Industry reports highlight its growing adoption in polyimide resin production, where thermal stability and solubility are paramount.
Safety and handling of 2-sulfobenzoic anhydride follow standard laboratory protocols. While not classified as hazardous under normal conditions, proper storage in moisture-free environments is essential to prevent hydrolysis. This aligns with frequently asked questions like "How to stabilize sulfonated anhydrides?"—a topic widely discussed in chemical forums.
Innovative applications continue to emerge, particularly in electronic materials and specialty coatings. The compound’s ability to modify surface properties has led to patented technologies in flexible electronics. Furthermore, its sulfonate group’s ionic characteristics are leveraged in ion-exchange membranes for energy storage devices, addressing the surge in renewable energy-related searches.
For manufacturers, optimizing the synthesis of 81-08-3 remains a key focus. Recent publications detail improved yields via continuous flow chemistry, reducing waste generation. Environmental regulations have also driven interest in bio-based precursors for sulfonated compounds, though 2-sulfobenzoic anhydride currently relies on conventional petrochemical routes.
In academic circles, the compound’s mechanism in Friedel-Crafts acylation and peptide modification is extensively studied. Its dual reactivity (anhydride and sulfonate) enables selective transformations, making it a staple in multistep organic synthesis tutorials. This educational demand correlates with search queries like "anhydride reactivity comparison" and "sulfonation impact on electrophilicity."
Market analysts project steady growth for sulfobenzoic anhydride derivatives, particularly in Asia-Pacific regions where specialty chemical production is expanding. Quality benchmarks, such as ≥99% assay purity, dominate procurement specifications, reflecting stringent industry standards. Collaborative R&D efforts are further unlocking potential in nanomaterial functionalization and drug conjugate synthesis.
To conclude, 2-Sulfobenzoic anhydride (CAS 81-08-3) exemplifies how niche chemicals can drive innovation across disciplines. Its intersection with sustainability goals, material science advancements, and precision manufacturing ensures its relevance in evolving industrial landscapes. Future developments may explore its integration with AI-assisted molecular design platforms, another rapidly growing search trend in chemical sciences.
81-08-3 (2-Sulfobenzoic anhydride) 関連製品
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)
- 1903639-86-0(3-(2-ethoxyphenyl)-N-{6-(furan-2-yl)pyridin-3-ylmethyl}propanamide)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 1185384-91-1(1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride)
- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)

